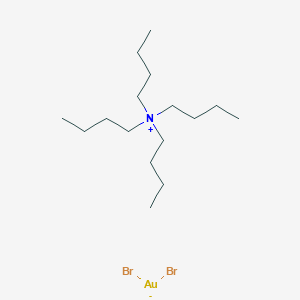
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C8H16F6N2O4S2 . It belongs to a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular structure of Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide can be represented by the InChI code:InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8 . The compound has a molecular weight of 382.3 g/mol . Physical And Chemical Properties Analysis
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide is a liquid at 20°C . It has a melting point of 19°C and a refractive index of 1.40 . The compound has a molecular weight of 382.3 g/mol .Wissenschaftliche Forschungsanwendungen
Surface Structure Analysis
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide ([TMPA][TFSI]) has been studied for its unique surface structure using high-resolution Rutherford backscattering spectroscopy. This research reveals the molecular ordering at the surface of [TMPA][TFSI], with the C1 conformer of the [TFSI] anion being dominant. The orientation of anions, particularly with their CF3 groups pointing towards the vacuum, is a significant finding in understanding the surface behavior of this ionic liquid (Nakajima et al., 2008); (Nakajima et al., 2009).
Ionic Liquid and Conductor Properties
Research into the properties of ionic liquids based on bis(trifluoromethanesulfonyl)imide, including [TMPA][TFSI], has shown potential in creating ionic liquids that are molten at room temperature. This work explores the reduced melting points and high conductivity of such salts, opening avenues in electrochemistry and materials science (McFarlane et al., 2000).
Phase Transitions and Conformers
Studies have been conducted on the phase transitions and behavior of [TMPA][TFSI] under varying conditions. Understanding the occurrence of various phase transitions, as indicated by changes in the concentration of different conformers of the TFSI anion, is crucial for applications in areas like ionic liquid-based technologies and materials science (Capitani et al., 2016).
Chemical Synthesis and Catalysis
In chemical synthesis, [TMPA][TFSI] and related compounds have been investigated for their role as effective carbonyl group activators and catalysts in reactions such as the Diels-Alder reaction. This shows the potential of [TMPA][TFSI] in organic synthesis and as an environmentally benign catalyst (Mathieu & Ghosez, 1997); (Mathieu & Ghosez, 2002).
Electrochemical Applications
Research into the electrochemical properties of [TMPA][TFSI] has shown its potential in supercapacitor and lithium-ion battery applications. This includes studies on the ionic conductivity, lithium transference number, and stability towards lithium metal electrodes, indicating its suitability as an advanced electrolyte material (Coadou et al., 2013); (Fernicola et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;trimethyl(propyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N.C2F6NO4S2/c1-5-6-7(2,3)4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAVZONHCOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693719 | |
| Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
268536-05-6 | |
| Record name | N,N,N-Trimethylpropan-1-aminium bis(trifluoromethanesulfonyl)azanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylpropylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-phenyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1452240.png)



![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)

![6-[2-Propyl-4-(4-pyridylazo)phenoxy]hexanoic Acid](/img/structure/B1452255.png)
![4-(3,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium chloride](/img/structure/B1452257.png)


![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate](/img/structure/B1452262.png)